
1-Bromo-5-nitronaphthalene
Overview
Description
1-Bromo-5-nitronaphthalene (C₁₀H₆BrNO₂) is a brominated and nitrated naphthalene derivative with a molecular weight of 252.07 g/mol. It features a nitro group (-NO₂) at the 5-position and a bromine atom at the 1-position of the naphthalene ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of fluorescent probes and pharmaceuticals. For example, it serves as a precursor in the synthesis of 1,5-Acrylodan, a fluorescent bioconjugate sensor used to detect protic environments .
The compound’s reactivity is influenced by the electron-withdrawing nitro group, which directs electrophilic substitution reactions to specific positions on the aromatic ring. Its oxidative cleavage with alkaline permanganate yields bromophthalonic acids (e.g., 3- and 6-bromophthalonic acids), demonstrating its utility in directed ring-opening reactions .
Preparation Methods
Direct Bromination of 1-Nitronaphthalene
The predominant industrial method for synthesizing 1-bromo-5-nitronaphthalene involves electrophilic aromatic bromination of 1-nitronaphthalene. This single-step process leverages the activating effect of the nitro group to direct bromination to the para position relative to the nitro substituent.
Reaction Mechanism and Conditions
In a representative procedure, 1-nitronaphthalene (577 mmol) undergoes bromination using liquid bromine (577 mmol) in the presence of ferric chloride (FeCl₃, 58 mmol) as a Lewis acid catalyst . The reaction proceeds at 90°C for 3 hours under anhydrous conditions, followed by extraction with ethyl acetate and purification via column chromatography. The nitro group’s strong meta-directing nature ensures regioselective bromination at the 5-position, yielding 42% of the target compound .
Key parameters influencing yield include:
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Catalyst loading : FeCl₃ at 10 mol% optimizes electrophilic substitution without promoting side reactions.
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Temperature control : Maintaining 90°C prevents decomposition of the nitro group while ensuring sufficient reactivity.
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Stoichiometry : A 1:1 molar ratio of 1-nitronaphthalene to bromine minimizes di-brominated byproducts.
Scalability and Industrial Adaptations
This method’s scalability is demonstrated in a 500 mL reactor setup, where 100 g of 1-nitronaphthalene yields 61 g of product . Industrial adaptations often replace column chromatography with fractional crystallization for cost efficiency, utilizing the compound’s solubility differential in ethanol-water mixtures (1:3 v/v) .
Multi-Step Synthesis from 1,5-Dinitronaphthalene
Alternative routes starting from 1,5-dinitronaphthalene provide access to this compound through sequential reduction and bromination steps, albeit with lower overall efficiency.
Polysulfide-Mediated Partial Reduction
A three-stage synthesis involves:
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Polysulfide preparation : Sodium sulfide reacts with elemental sulfur to form sodium polysulfide (Na₂Sₓ).
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Selective reduction : 1,5-Dinitronaphthalene dissolved in dimethylformamide (DMF) undergoes partial reduction at 110–120°C with polysulfide, yielding 1-amino-5-nitronaphthalene .
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Sandmeyer bromination : The amino group is replaced via diazotization (NaNO₂/HBr) and subsequent treatment with CuBr, achieving 28–35% overall yield .
Step | Conditions | Intermediate | Yield (%) |
---|---|---|---|
Reduction | DMF, 110°C, 3 h | 1-Amino-5-nitronaphthalene | 65 |
Diazotization | HBr, NaNO₂, 0–5°C | Diazonium salt | 89 |
Bromination | CuBr, 70°C | This compound | 52 |
This pathway’s complexity limits industrial use but remains valuable for laboratories lacking purified 1-nitronaphthalene feedstock.
Ullmann Coupling-Based Approaches
Niche applications employ Ullmann cross-coupling to construct the naphthalene core prior to functionalization. For example, 1-iodonaphthalene reacts with picryl chloride under copper catalysis to form 1-picryl-5-iodonaphthalene, which is subsequently brominated using HBr/H₂O₂ . While this method achieves high regiocontrol, the requirement for pre-functionalized starting materials and low yields (18–22%) restrict its utility to specialized syntheses .
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
Characterization and Quality Control
Synthetic this compound is characterized by:
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Spectroscopic data :
Industrial batches typically achieve ≥96.5% purity by HPLC, with column chromatography (silica gel, hexane/ethyl acetate 4:1) resolving common impurities like 1,5-dibromonaphthalene .
Chemical Reactions Analysis
1-Bromo-5-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form 5-nitronaphthalonitrile.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents used in these reactions include bromine, cyanide salts, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Reactivity
1-Bromo-5-nitronaphthalene can be synthesized through bromination of nitronaphthalene. This compound serves as a precursor for several derivatives, which can be further modified to create various functional groups necessary for advanced chemical applications.
Synthesis Pathway
- Bromination Reaction : Nitro-naphthalene is treated with bromine to yield this compound.
- Further Reactions : This compound can react with cuprous cyanide to produce 5-nitro-1-naphthyl nitrile, which can subsequently be reduced to form 5-amino-1-naphthyl nitrile, an important dye intermediate .
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceutical compounds due to its ability to introduce bromine and nitro groups into organic molecules, which are essential for biological activity.
Dye Manufacturing
The compound is a key intermediate in the production of various dyes. For example, it contributes to the synthesis of fluorescent probes used in biological imaging and diagnostics .
Research Applications
In chemical research, this compound is employed as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in materials science and nanotechnology .
Case Study 1: Synthesis of Fluorescent Probes
A study demonstrated the use of this compound in synthesizing fluorescent probes for detecting thiol groups in proteins. The resulting compounds exhibited strong fluorescence, making them suitable for bioimaging applications .
Case Study 2: Development of Dyes
Another research project focused on modifying this compound to create new dye structures that exhibit enhanced stability and color properties. The derivatives showed promise in textile applications due to their vibrant colors and resistance to fading .
Mechanism of Action
The mechanism of action of 1-Bromo-5-nitronaphthalene involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
To contextualize the properties and applications of 1-bromo-5-nitronaphthalene, a comparison with structurally related bromonaphthalene and nitronaphthalene derivatives is provided below.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Substituent Effects on Reactivity: The nitro group in this compound enhances electrophilic substitution at positions ortho and para to itself, whereas electron-donating groups (e.g., -N(CH₃)₂ in 1-bromo-4-(dimethylamino)naphthalene) activate the ring for nucleophilic attack . Methyl and methoxy substituents (e.g., 1-bromo-2-methylnaphthalene, 1-bromo-2-methoxynaphthalene) increase solubility in non-polar solvents but reduce oxidative stability compared to nitro-substituted analogs .
Application-Specific Differences :
- This compound is uniquely employed in synthesizing environment-sensitive fluorescent probes due to its dual functional groups enabling conjugation and solvatochromism .
- Carboxylic acid derivatives (e.g., 5-bromo-8-nitronaphthalene-1-carboxylic acid) are tailored for drug design, leveraging the carboxyl group for hydrogen bonding .
Oxidative Behavior :
- Unlike this compound, which undergoes nitro-directed ring cleavage to yield bromophthalonic acids (~65–76% yield) , alkyl-substituted bromonaphthalenes (e.g., 1-bromo-2-methylnaphthalene) are more resistant to oxidation, favoring halogen displacement or coupling reactions .
Research Findings and Industrial Relevance
- Synthetic Utility : this compound’s nitro group facilitates regioselective reactions, making it a preferred substrate for synthesizing brominated heterocycles and dyes. Its oxidative cleavage products (e.g., bromophthalonic acids) are precursors for polyfunctional aromatic compounds .
Biological Activity
1-Bromo-5-nitronaphthalene (C₁₀H₆BrNO₂) is an organic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of both a bromine atom and a nitro group on the naphthalene ring, which influences its reactivity and biological interactions. The molecular weight of the compound is approximately 252.06 g/mol, and it is primarily used in synthetic organic chemistry as a building block for more complex molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly those involving nitro and bromo groups. This interaction may affect metabolic pathways in various organisms.
- DNA Intercalation : Similar to other naphthalene derivatives, this compound may intercalate into DNA, potentially disrupting normal cellular processes and leading to mutagenic effects. This property raises concerns regarding its carcinogenic potential.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical applications .
Case Studies
- Antimicrobial Properties : A study focused on the synthesis of various naphthalene derivatives, including this compound, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds showed significant activity at low concentrations, suggesting potential use in antimicrobial formulations .
- Metabolic Pathways : Research on related compounds indicates that nitro-substituted naphthalenes are metabolized by bacteria through pathways involving dioxygenases. This suggests that this compound may undergo similar metabolic processes, impacting its bioavailability and toxicity profiles.
- Toxicological Studies : Investigations into the toxicological effects of organohalogen compounds have shown that brominated naphthalenes can bioaccumulate in tissues, leading to adverse health effects. The presence of the bromine atom may enhance lipophilicity, contributing to bioaccumulation and potential endocrine disruption .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic methods for preparing 1-bromo-5-nitronaphthalene, and what purity standards are recommended?
- Methodology : The compound is typically synthesized via electrophilic aromatic substitution. For example, bromination of 5-nitronaphthalene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Purity should be verified using HPLC (>98% purity) and melting point analysis (literature range: 124–164°C for crude products) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
- UV/Vis : Assess electronic transitions (λmax ~270 nm in methanol) to corroborate nitro and bromine effects .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~560 cm⁻¹ (C-Br stretch) .
- Cross-reference with literature spectra (e.g., NIST Chemistry WebBook) to validate structural assignments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) for routine handling and neoprene gloves (12–15 mil; >4-hour breakthrough) for prolonged exposure. Work in a fume hood to avoid inhalation. Emergency procedures include ethanol rinsing for skin contact and immediate medical consultation for eye exposure .
Advanced Research Questions
Q. How does the nitro group direct regioselective ring cleavage in this compound under oxidative conditions?
- Methodology : Alkaline permanganate oxidation preferentially cleaves the nitrated ring, yielding bromophthalonic acids (3- and 6-isomers). The nitro group activates specific positions via electron-withdrawing effects, directing attack between carbons 1–2 or 3–4. Confirm products via neutral equivalent analysis (expected ~136.5 g/eq) and HPLC separation .
- Data Contradiction : If unexpected isomers arise, use computational modeling (DFT) to evaluate transition-state energetics or isotopic labeling to trace cleavage pathways .
Q. How can researchers resolve discrepancies in reported melting points for oxidative cleavage products of this compound?
- Methodology : Purify mixtures via fractional crystallization (e.g., nitroethane solvent) and analyze isolated isomers via DSC (Differential Scanning Calorimetry) for precise melting points. Compare with literature values (e.g., 3-bromophthalonic acid: 186–186.5°C vs. crude mixtures at 124–164°C) .
- Troubleshooting : If impurities persist, employ preparative TLC or GC-MS to identify co-eluting byproducts .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying electron-deficient sites (e.g., para to nitro groups). Validate predictions experimentally via nitration or sulfonation trials, monitored by ¹H NMR .
Q. How can toxicity data gaps for this compound be addressed using in vitro models?
- Methodology :
- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation and cytotoxicity (MTT assay).
- Metabolite profiling : LC-MS/MS to detect brominated/nitrated metabolites.
- Genotoxicity : Ames test with S9 metabolic activation to evaluate mutagenic potential .
Q. Methodological Notes
- Synthetic Optimization : For scale-up, optimize bromine stoichiometry (1.1–1.2 eq) to minimize di-substitution byproducts.
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR with X-ray crystallography) for unambiguous structural confirmation .
- Toxicology Study Design : Follow ATSDR guidelines for dose-response modeling and prioritize endpoints (e.g., hepatotoxicity) based on structural analogs like naphthalene .
Properties
IUPAC Name |
1-bromo-5-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRDQXZRJZHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277372 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-76-7 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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